

# Detailed experimental protocol for synthesizing Butyl ethylcarbamate

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# Application Notes and Protocols: Synthesis of Butyl Ethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of **Butyl ethylcarbamate**, a valuable intermediate in organic synthesis. The outlined procedure is based on the reaction of ethyl chloroformate with butylamine, a reliable and scalable method for the preparation of N-substituted carbamates.

## **Data Presentation**

The following table summarizes the key quantitative data for the reactants and the final product, **Butyl ethylcarbamate**.



Compound	Molecular Formula	Molar Mass ( g/mol )	Boiling Point (°C)	Density (g/cm³)
Ethyl Chloroformate	C₃H₅ClO₂	108.52	93	1.135
Butylamine	C4H11N	73.14	77-78	0.74
Triethylamine	C <sub>6</sub> H <sub>15</sub> N	101.19	89-90	0.726
Butyl Ethylcarbamate	C7H15NO2	145.20	208-212[1]	~0.901[1]

# **Experimental Protocol**

This protocol details the synthesis of **Butyl ethylcarbamate** from ethyl chloroformate and butylamine.

#### Materials:

- Ethyl chloroformate
- Butylamine
- Triethylamine
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO<sub>3</sub>)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask
- Addition funnel



- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

#### Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve butylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane (DCM, 100 mL).
- Cooling: Cool the solution to 0 °C using an ice bath.
- Addition of Ethyl Chloroformate: Slowly add ethyl chloroformate (1.0 equivalent), dissolved in 20 mL of DCM, to the stirred solution via the addition funnel over a period of 30 minutes.
   Maintain the temperature at 0 °C during the addition.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- Workup Acid Wash: Transfer the reaction mixture to a separatory funnel and wash with 1 M
  HCI (2 x 50 mL) to remove unreacted butylamine and triethylamine.
- Workup Base Wash: Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
- Workup Brine Wash: Wash the organic layer with brine (1 x 50 mL).
- Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO<sub>4</sub>).
- Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude **Butyl ethylcarbamate**.
- Purification: Purify the crude product by vacuum distillation to yield pure Butyl ethylcarbamate.



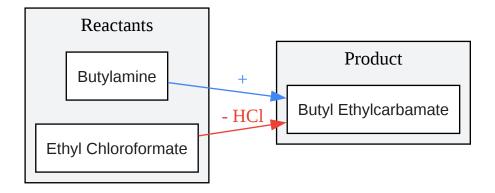
## **Visualizations**

The following diagrams illustrate the key aspects of the experimental protocol.



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Caption: Experimental workflow for the synthesis of **Butyl ethylcarbamate**.



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Caption: Reaction scheme for **Butyl ethylcarbamate** synthesis.

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## References

• 1. chembk.com [chembk.com]







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